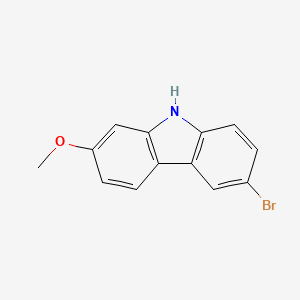6-Bromo-2-methoxy-9H-carbazole
CAS No.:
Cat. No.: VC16484374
Molecular Formula: C13H10BrNO
Molecular Weight: 276.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H10BrNO |
|---|---|
| Molecular Weight | 276.13 g/mol |
| IUPAC Name | 6-bromo-2-methoxy-9H-carbazole |
| Standard InChI | InChI=1S/C13H10BrNO/c1-16-9-3-4-10-11-6-8(14)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3 |
| Standard InChI Key | ZFKAJOPUDZBRPE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Bromo-2-methoxy-9H-carbazole features a carbazole core—a fused system of two benzene rings and a pyrrole ring—with substituents at the 2- and 6-positions (Figure 1). The methoxy group (-OCH) at position 2 acts as an electron-donating group, while the bromine atom at position 6 serves as an electron-withdrawing moiety, creating a polarized electronic structure that influences its reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.13 g/mol |
| CAS Number | 1353492-63-3 |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Spectral Characteristics
Nuclear magnetic resonance (NMR) data for structurally analogous carbazoles provide insights into its spectral signatures. For example, 2-methoxy-9H-carbazole (CAS: 6933-49-9) exhibits NMR peaks at δ 11.10 (s, 1H, NH), δ 3.83 (s, 3H, OCH), and aromatic protons between δ 6.78–8.00 . The bromine atom in 6-Bromo-2-methoxy-9H-carbazole would deshield adjacent protons, shifting their resonances downfield .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 6-Bromo-2-methoxy-9H-carbazole typically involves bromination of a pre-functionalized carbazole precursor. A representative pathway includes:
-
Synthesis of 2-Methoxy-9H-carbazole:
-
Bromination at Position 6:
Equation 1:
Reactivity and Functionalization
Cross-Coupling Reactions
The bromine atom at position 6 enables participation in palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Reaction with arylboronic acids to form 6-aryl derivatives, useful in medicinal chemistry .
-
Buchwald-Hartwig Amination: Introduction of amine groups for optoelectronic applications .
Table 2: Representative Reactions
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh) | 6-Aryl-2-methoxy-9H-carbazole | 60–85% |
| Ullmann Coupling | Aryl iodide, CuI | 6-Aryl-2-methoxy-9H-carbazole | 50–75% |
Photoredox Activity
Applications in Science and Technology
Pharmaceutical Intermediates
-
Anticancer Agents: Carbazole derivatives exhibit cytotoxicity against tumor cells by intercalating DNA or inhibiting topoisomerases .
-
Antiviral Compounds: Structural analogs have shown activity against HIV and hepatitis C.
Optoelectronic Materials
-
Organic Light-Emitting Diodes (OLEDs): The planar carbazole core enhances charge transport in emissive layers .
-
Photoredox Catalysts: Used in visible-light-driven reactions for sustainable synthesis .
Recent Advances and Future Directions
Innovations in Synthesis
-
Microwave-Assisted Methods: Reducing reaction times from hours to minutes while improving yields .
-
Flow Chemistry: Continuous-flow systems for scalable production .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume